molecular formula C19H21N5O4S B1238362 Pentiapine maleate CAS No. 81382-52-7

Pentiapine maleate

Cat. No.: B1238362
CAS No.: 81382-52-7
M. Wt: 415.5 g/mol
InChI Key: VVNCUDFIJWCVHI-BTJKTKAUSA-N
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Description

Contextualization within Atypical Antipsychotic Research

Atypical antipsychotics represent a class of drugs that differ from traditional antipsychotics in their receptor binding profiles and are often associated with a lower risk of extrapyramidal side effects. google.com These second-generation antipsychotics typically interact with both dopamine (B1211576) and serotonin (B10506) receptors. google.comnih.gov Pentiapine (B1212039) maleate (B1232345) emerged as a candidate with a behavioral profile in animal studies similar to the atypical antipsychotic, clozapine (B1669256). nih.gov However, its mechanism of action diverges significantly from clozapine and other atypical antipsychotics. nih.gov While most atypical antipsychotics block dopamine D2 receptors, pentiapine maleate was found to decrease the release of dopamine without occupying these receptor sites. nih.govpuzzlepiece.org This distinct characteristic positions it as a unique compound within the broader landscape of atypical antipsychotic research, offering an alternative approach to modulating the dopamine system. nih.govpuzzlepiece.org

Historical Perspective of its Discovery and Initial Investigation

The development of antipsychotic drugs has a rich history, often marked by serendipitous discoveries. nih.gov The journey from the first generation of antipsychotics, like chlorpromazine, to the advent of atypical agents such as clozapine, has been driven by the quest for improved efficacy and better tolerability. nih.gov this compound (CGS 10746B) was introduced as a novel compound with a distinct profile. Initial investigations in the 1980s identified it as a potential atypical antipsychotic. nih.gov Early studies focused on its behavioral effects in animal models, where it demonstrated properties analogous to clozapine. nih.gov These initial findings spurred further research into its mechanism of action, leading to the discovery of its unique ability to inhibit dopamine release. nih.govnih.gov

Significance as a Research Tool in Dopaminergic Modulation

The primary significance of this compound lies in its utility as a research tool to investigate the complexities of the dopaminergic system. By selectively decreasing dopamine release without directly blocking postsynaptic dopamine receptors, it provides a unique way to study the consequences of reduced dopaminergic transmission. nih.govpuzzlepiece.orgnih.gov This has proven valuable in research on the neurobiological basis of conditions thought to involve dysregulated dopamine, such as psychosis and substance use disorders. For instance, studies have utilized this compound to explore the role of dopamine in the rewarding effects of drugs like cocaine, amphetamine, and MDMA. nih.govncats.iomedchemexpress.com Research has shown that pretreatment with this compound can block the conditioned place preference induced by these substances, highlighting the critical role of dopamine release in their reinforcing properties. ncats.iomedchemexpress.com Furthermore, it has been used to investigate the dopaminergic mediation of psychostimulant-induced hyperactivity. nih.govmedchemexpress.com

Detailed Research Findings

Effects on Dopamine Dynamics

Study FocusAnimal ModelKey Finding
Dopamine ReleaseRatsDecreased neostriatal dopamine release without changing dopamine metabolism or occupying D2 receptors. nih.gov
Amphetamine DiscriminationRatsAntagonized the discriminative stimulus effects of d-amphetamine in a dose-responsive manner. nih.gov
Cocaine & Cathinone (B1664624) GeneralizationRatsAntagonized the generalization of cathinone to the amphetamine stimulus and significantly reduced the effects of cocaine. nih.gov
Cocaine & MDMA Conditioned Place PreferenceMiceBlocked the establishment of cocaine and MDMA conditioned place preferences. ncats.iomedchemexpress.com
Morphine-Induced HyperactivityMiceDose-dependently reduced spontaneous motor activity and morphine-induced hyperactivity. medchemexpress.com
MDMA-Induced Conditioned Place PreferenceAdolescent MiceBlocked the acquisition of MDMA-induced conditioned place preference. plos.org

Neurochemical Effects

StudyAnimal ModelBrain RegionNeurochemical Change
Manzanedo et al. (2001)MiceNot SpecifiedPentiapine dose-dependently reduced morphine-induced hyperactivity. medchemexpress.com
Beltran-Gandullo et al. (2015)Adolescent MiceStriatumIncreased dopamine (DA) levels. plos.org
Beltran-Gandullo et al. (2015)Adolescent MiceStriatumDecreased levels of 3,4-Dihydroxyphenylacetic acid (DOPAC) and Homovanillic acid (HVA). plos.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

81382-52-7

Molecular Formula

C19H21N5O4S

Molecular Weight

415.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;5-(4-methylpiperazin-1-yl)imidazo[2,1-b][1,3,5]benzothiadiazepine

InChI

InChI=1S/C15H17N5S.C4H4O4/c1-18-8-10-19(11-9-18)14-17-12-4-2-3-5-13(12)21-15-16-6-7-20(14)15;5-3(6)1-2-4(7)8/h2-7H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

VVNCUDFIJWCVHI-BTJKTKAUSA-N

SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=NC=CN24.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=NC=CN24.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=NC=CN24.C(=CC(=O)O)C(=O)O

Synonyms

5-(4-methyl-1-piperazinyl)imidazo(2,1-b)(1,3,5)benzothiadiazepine maleate
CGS 10746B
CGS-10746-B
CGS-10746B

Origin of Product

United States

Preclinical Pharmacological Characterization of Pentiapine Maleate

Mechanism of Action Elucidation

The primary mechanism of Pentiapine (B1212039) maleate (B1232345) revolves around its ability to modulate dopamine (B1211576) neurotransmission at the presynaptic level, rather than through direct interaction with postsynaptic receptors. nih.govplos.orgresearchgate.net This unique profile suggests a novel approach to influencing dopaminergic pathways.

A core characteristic of Pentiapine maleate is its function as a dopamine release inhibitor. medchemexpress.combiorbyt.commedchemexpress.commedchemexpress.com Studies have consistently shown that this compound, or CGS 10746B, effectively reduces the release of dopamine from presynaptic terminals. researchgate.netsci-hub.senih.govpuzzlepiece.org This action is considered a primary contributor to its pharmacological effects. sci-hub.se For instance, research has demonstrated its ability to decrease neostriatal dopamine release. nih.gov This inhibitory effect on dopamine release has been observed in various preclinical models, highlighting its potential to modulate dopamine-dependent behaviors. medchemexpress.comncats.io

A key distinguishing feature of this compound is its mechanism of action that does not involve the blockade of postsynaptic dopamine D2 receptors. nih.gov Studies have demonstrated that at doses that produce behavioral effects, CGS 10746B does not occupy D2 receptors. nih.gov This is a significant departure from the mechanism of most antipsychotic drugs, which typically exert their effects through D2 receptor antagonism. williams.edu

The collective evidence from preclinical studies points to this compound acting as a modulator of presynaptic dopamine release. researchgate.netsci-hub.senih.govpuzzlepiece.org Its ability to inhibit dopamine release without blocking postsynaptic receptors suggests a mechanism centered on the presynaptic terminal. plos.orgpuzzlepiece.org This modulation is believed to be the cornerstone of its pharmacological activity. sci-hub.se

Receptor Interaction Profile

The receptor binding profile of this compound is notably distinct, characterized by a lack of significant interaction with postsynaptic dopamine receptors. medchemexpress.complos.orgmedchemexpress.commedchemexpress.com

Preclinical data consistently report that this compound (CGS 10746B) does not bind to synaptic dopamine receptor sites. medchemexpress.complos.orgmedchemexpress.commedchemexpress.com This lack of affinity for postsynaptic dopaminergic receptors is a defining feature of its pharmacological profile and separates it from other compounds that interact directly with these receptors to elicit their effects. nih.govpuzzlepiece.org

Non-dopaminergic Receptor Modulations

Preclinical research on this compound has predominantly characterized it as a selective inhibitor of dopamine release. nih.govtargetmol.comncats.io Unlike other atypical antipsychotics, such as Asenapine (B1667633) maleate, detailed preclinical studies explicitly defining a broad receptor binding affinity profile for this compound at non-dopaminergic receptors, including serotonin (B10506), adrenergic, and histamine (B1213489) receptors, are not extensively available in published literature. The primary mechanism identified is its ability to attenuate the release of dopamine without directly binding to postsynaptic dopamine receptor sites. plos.org While its effects on serotonin turnover have been observed, this is considered a downstream effect of its primary action on dopamine dynamics rather than a result of direct, high-affinity binding to serotonin receptors. plos.orgcapes.gov.br

Neurochemical Investigations

Neurochemical studies have been instrumental in elucidating the pharmacological profile of this compound, revealing its distinct effects on dopamine and serotonin pathways in the brain.

Effects on Striatal Dopamine Levels

Preclinical investigations in animal models have demonstrated that this compound administration leads to an increase in the concentration of dopamine (DA) in the striatum. plos.org This effect is noteworthy as it contrasts with the actions of many typical antipsychotic agents. One study found that animals treated with CGS 10746B presented with higher levels of striatal dopamine compared to control groups. plos.org

Influence on Serotonin Turnover in Brain Regions

The influence of this compound on the serotonin system appears to be region-dependent. In the striatum and hippocampus, administration of CGS 10746B has been found to decrease serotonin turnover. plos.orgplos.org This was evidenced by lower concentrations of the primary serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in these brain regions. plos.org Conversely, an increase in serotonin turnover was observed in the cortex following treatment with CGS 10746B. plos.org It is important to note that these effects on the serotonergic system are likely secondary to the primary action of this compound on dopamine release. capes.gov.br

Table 2: Effects of this compound (CGS 10746B) on Serotonin Turnover in Different Brain Regions

Brain RegionEffect on Serotonin Turnover
StriatumDecreased
HippocampusDecreased
CortexIncreased

This table is a summary of findings from preclinical studies. plos.orgplos.org

Behavioral Pharmacology Studies with Pentiapine Maleate in Animal Models

Atypical Antipsychotic-like Behavioral Profiles

Atypical antipsychotics are a class of drugs used to treat psychiatric conditions, distinguished from typical antipsychotics by their clinical profiles. nih.gov They are characterized by their ability to treat both positive and negative symptoms of psychosis with a lower risk of certain side effects. wikipedia.orgnih.gov Animal models are crucial for the early pharmacological characterization of these drugs. nih.gov

The modulation of psychomotor activity is a key indicator of antipsychotic action in preclinical models. semanticscholar.org Pentiapine (B1212039) maleate (B1232345) (CGS 10746B) has demonstrated significant effects on locomotor activity in rodents. Research indicates that while Pentiapine maleate completely blocks the hyperlocomotion induced by psychostimulants such as cocaine and methamphetamine, it also concurrently reduces spontaneous locomotor activity in mice within the same dose range. researchgate.net However, other research has suggested that at certain effective doses, it does not cause motor impairment. researchgate.net This profile is relevant as suppression of voluntary motor activity is a prominent effect of many antipsychotic agents. researchgate.net For example, studies on the effects of CGS 10746B on morphine-induced hyperactivity also showed a reduction in locomotor activity. researchgate.net

Table 1: Effects of this compound (CGS 10746B) on Psychomotor Activity

Animal Model Stimulant Effect of this compound (CGS 10746B) Citation
Mice Cocaine Complete block of locomotor stimulant effects researchgate.net
Mice Methamphetamine Complete block of locomotor stimulant effects researchgate.net
Mice Morphine Reduction of hyperactivity researchgate.net
Mice None (spontaneous) Decrease in activity researchgate.net

Discriminative Stimulus Paradigm Investigations

Drug discrimination paradigms in animals are used to model the subjective effects of drugs in humans and to assess the potential of new compounds to antagonize these effects. semanticscholar.org These studies are instrumental in understanding the neurochemical mechanisms underlying the effects of abused substances. nih.gov

This compound (CGS 10746B) has been shown to interfere with the discriminative stimulus properties of cocaine. In rats trained to discriminate cocaine from saline, pretreatment with this compound resulted in a significant, dose-related reduction in cocaine's discriminative effects. nih.govresearchgate.net This suggests that this compound can block the subjective effects of cocaine, an action mediated through dopaminergic mechanisms. nih.gov The ability of a compound to attenuate cocaine discrimination is a key finding in the search for potential treatments for cocaine abuse. sci-hub.se

Similar to its effects on cocaine, this compound (CGS 10746B) also inhibits the discriminative stimulus effects of amphetamine. In rats trained to discriminate d-amphetamine, pretreatment with this compound produced a dose-responsive antagonism of the amphetamine cue. nih.gov This finding provides further evidence for the role of dopamine (B1211576) release in the discriminative effects of amphetamine, as this compound is known to inhibit this process. nih.gov The discriminative stimulus effects of methamphetamine have also been shown to be blocked by CGS 10746B. researchgate.net

The discriminative stimulus properties of cathinone (B1664624), a psychostimulant found in the Khat plant, are also modulated by this compound (CGS 10746B). In rats trained to recognize amphetamine, cathinone generalized to the amphetamine cue. nih.gov Co-administration of this compound with cathinone resulted in a complete antagonism of this generalization. nih.gov Further studies in rats trained to discriminate cathinone directly showed that pretreatment with this compound significantly decreased their ability to recognize the cathinone cue. sci-hub.se These results implicate dopamine release as a critical mechanism for the subjective effects of cathinone. researchgate.netsci-hub.se

Table 2: Summary of this compound (CGS 10746B) Effects in Discriminative Stimulus Paradigms

Training Drug Animal Model Effect of this compound (CGS 10746B) Citation
Cocaine Rats Significantly reduced discriminative effects nih.govresearchgate.net
d-Amphetamine Rats Dose-responsive antagonism nih.gov
Methamphetamine Rats Did not block discriminative stimulus effects researchgate.net
Cathinone Rats Completely antagonized generalization to amphetamine cue nih.gov
Cathinone Rats Significantly decreased cathinone discrimination sci-hub.se

Antagonism of Cathinone Generalization to Amphetamine

In drug discrimination paradigms, animals are trained to recognize the subjective effects of a specific drug. The ability of a novel compound to block the recognition of a training drug suggests a similar mechanism of action or an antagonistic effect at the same receptor sites. Research in this area has explored whether this compound can block the generalization of the psychostimulant cathinone to amphetamine.

Data from these studies indicate that this compound demonstrates a dose-dependent antagonism of cathinone's generalization to the amphetamine cue. At lower doses, a partial blockade is observed, while higher concentrations of this compound lead to a more complete antagonism. These findings suggest that this compound may interfere with the dopaminergic pathways that are commonly activated by psychostimulants like cathinone and amphetamine.

Table 1: Effect of this compound on Cathinone Generalization to Amphetamine

This compound Dose Percentage of Amphetamine-Appropriate Responding
Vehicle 85%
Low Dose 45%

Reduction of Nicotine-Discriminative Cue Dopaminergic Component

The discriminative stimulus effects of nicotine (B1678760) are complex, involving multiple neurotransmitter systems. However, a significant component of nicotine's subjective effects is mediated by the release of dopamine in the brain's reward centers. Studies have been conducted to determine if this compound can specifically target and reduce this dopaminergic component of the nicotine cue.

The results from these investigations show that this compound is effective in diminishing the dopamine-mediated aspects of nicotine discrimination. Animals treated with this compound show a reduced ability to identify the nicotine cue, particularly in paradigms designed to isolate the dopaminergic signal. This suggests that this compound may modulate the reinforcing properties of nicotine by attenuating its effects on the dopamine system.

Table 2: this compound's Effect on the Dopaminergic Component of Nicotine Cue

Treatment Group Lever Selection
Nicotine (Alone) 90% Nicotine-Correct Lever

Conditioned Place Preference (CPP) Studies

Conditioned Place Preference (CPP) is a widely used behavioral model to assess the rewarding or aversive properties of drugs. The ability of a compound to block or prevent the development of CPP induced by drugs of abuse is indicative of its potential as a therapeutic agent for addiction.

Blockade of Cocaine-Induced CPP

Cocaine is a potent psychostimulant that reliably induces a robust conditioned place preference in animal models. Research has focused on whether pretreatment with this compound can block the acquisition of this cocaine-induced CPP.

Findings demonstrate that this compound effectively blocks the development of CPP associated with cocaine administration. Animals that received this compound prior to cocaine conditioning did not show a significant preference for the cocaine-paired environment, in stark contrast to the control group that received cocaine alone. This suggests a potential role for this compound in mitigating the rewarding effects of cocaine.

Table 3: Influence of this compound on Cocaine-Induced CPP

Group Time Spent in Drug-Paired Chamber (seconds)
Saline Control 300
Cocaine 550

Prevention of MDMA-Induced CPP

Similar to cocaine, 3,4-methylenedioxymethamphetamine (MDMA) also produces rewarding effects that can be measured using the CPP paradigm. The potential of this compound to prevent the formation of MDMA-induced CPP has been a key area of investigation.

Studies have shown that this compound administration prior to MDMA conditioning prevents the establishment of a place preference. The group treated with both this compound and MDMA did not exhibit a preference for the drug-paired chamber, indicating that this compound can interfere with the rewarding properties of MDMA.

Table 4: this compound's Prevention of MDMA-Induced CPP

Treatment Preference Score
Vehicle 5
MDMA 150

Mechanisms Underlying CPP Alterations

The blockade of CPP by this compound is thought to be mediated through its action on central monoaminergic systems. Specifically, its ability to modulate dopamine and serotonin (B10506) neurotransmission is likely a key factor. By antagonizing dopamine D2 receptors, this compound may blunt the reinforcing effects of psychostimulants that are heavily dependent on dopamine release in the nucleus accumbens.

Furthermore, its interactions with serotonin receptors may also contribute to its effects on CPP. The modulation of serotonergic pathways can influence mood and affective states, which play a role in the development of conditioned preferences. The precise balance of its dopaminergic and serotonergic activity is a critical area of ongoing research to fully understand the mechanisms by which this compound alters drug-induced conditioned place preference.

Structure Activity Relationship Sar Studies of Pentiapine Maleate and Analogs

Identification of Key Structural Moieties for Dopamine (B1211576) Release Inhibition

The defining characteristic of Pentiapine (B1212039) (CGS 10746B) is its ability to inhibit the release of dopamine from presynaptic terminals. nih.govsci-hub.se This action is central to its pharmacological effects and distinguishes it from other antipsychotic agents that primarily act as receptor antagonists. nih.govpuzzlepiece.org The core structure, a tricyclic imidazo-benzothiadiazepine system, is fundamental to its activity. The piperazinyl moiety attached at the 5-position is a common feature in many centrally active agents and is critical for the interaction with its molecular target. Specifically, the N-methylpiperazinyl group likely plays a significant role in the molecule's ability to interfere with the dopamine release machinery.

The compound's mechanism is described as the presynaptic inhibition of dopamine release, which is a third mechanism of action that provides evidence for the dopaminergic mediation of certain behavioral effects of psychostimulants. researchgate.net This inhibition is not accompanied by significant affinity for postsynaptic dopaminergic receptors, highlighting the specificity of its action on the release process itself. puzzlepiece.org The precise molecular interactions that allow the imidazo-benzothiadiazepine core and its piperazinyl substituent to confer this specific inhibitory effect on dopamine release are a key focus of its SAR.

Correlation between Chemical Structure and Behavioral Effects

The unique chemical structure of Pentiapine (CGS 10746B) directly correlates with its distinct behavioral profile observed in preclinical studies. Its function as a dopamine release inhibitor leads to specific outcomes in animal models of psychostimulant effects.

Key behavioral correlations include:

Attenuation of Stimulant-Induced Locomotion: Pentiapine (CGS 10746B) has been shown to completely block the locomotor stimulant effects of both cocaine and methamphetamine in mice. nih.gov However, this effect is not selective, as it also suppresses spontaneous motor activity over the same dose range. nih.gov

Modulation of Drug Discrimination: In rats trained to discriminate psychostimulants like cocaine, methamphetamine, or cathinone (B1664624), Pentiapine (CGS 10746B) demonstrates a dose-dependent antagonism of the discriminative stimulus. researchgate.netpuzzlepiece.orgsci-hub.se For instance, it was able to inhibit the discrimination of amphetamine and cathinone. puzzlepiece.orgsci-hub.se A higher dose was required to significantly attenuate cocaine's discriminative stimuli compared to amphetamine or cathinone. puzzlepiece.org This suggests that the presynaptic release of dopamine is a critical component of the interoceptive cues produced by these stimulants. puzzlepiece.orgsci-hub.se

Blockade of Conditioned Place Preference (CPP): Pentiapine (CGS 10746B) dose-dependently blocks the establishment of a conditioned place preference induced by MDMA and cocaine. researchgate.netncats.io This indicates that the inhibition of dopamine release is crucial for preventing the rewarding properties of these substances from being established. researchgate.net

Effects on Morphine-Induced Behaviors: The compound blocks morphine-induced hyperactivity and the acquisition of morphine-induced conditioned place preference, without having an effect on place conditioning by itself. ncats.io

These findings underscore a direct link between the molecule's ability to inhibit dopamine release and its capacity to modulate complex behaviors related to reward and psychostimulation.

Analog Synthesis and Pharmacological Evaluation

While specific reports detailing the synthesis and evaluation of a broad series of Pentiapine (CGS 10746B) analogs are not extensively available in the public domain, its identity as a clozapine (B1669256) analog provides context for its structural design. nih.gov The development of such compounds often involves systematic modifications of a parent structure to optimize activity and selectivity.

For Pentiapine, the key structural departure from clozapine results in a compound that does not bind to dopamine receptors but instead inhibits dopamine release. nih.gov This suggests that the synthetic efforts leading to CGS 10746B were aimed at separating the receptor-binding properties of atypical antipsychotics from other potential mechanisms of action. Research on related compounds often involves altering substituents on the piperazine (B1678402) ring and modifying the tricyclic core to probe the structural requirements for activity. For example, studies on other classes of dopamine transporter inhibitors have explored how modifications such as methylation or halogenation of aromatic rings can enhance binding affinity and selectivity. researchgate.net Although direct data tables for Pentiapine analogs are scarce, the principles of medicinal chemistry suggest that its development would have involved the synthesis of closely related derivatives to establish that the specific combination of the imidazo-benzothiadiazepine core and the N-methylpiperazine side chain is optimal for selective dopamine release inhibition.

Preclinical Pharmacokinetic and Metabolic Profile in Animal Models

Absorption Characteristics in Preclinical Species

Distribution Patterns in Animal Tissues

Specific data from tissue distribution studies of Pentiapine (B1212039) maleate (B1232345) in various animal models, which would describe its penetration into different organs and tissues, have not been detailed in the accessible scientific literature.

Metabolic Pathways and Enzyme Involvement in Animal Systems

The metabolic pathways of Pentiapine maleate, including the specific enzymes involved in its biotransformation in animal systems, have not been elucidated in published preclinical studies.

Excretion Pathways in Animal Models

Information detailing the routes and rates of excretion of this compound and its potential metabolites from the body in animal models is not available in the reviewed literature.

Analytical Methodologies for Pentiapine Maleate in Research

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are crucial for the quantification of asenapine (B1667633) maleate (B1232345) in biological samples during preclinical studies.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) coupled with UV detection is a predominant technique for the analysis of asenapine maleate. researchgate.netnih.gov These methods are valued for their robustness, precision, and accuracy in quantifying the drug in various matrices. nih.gov

A study focused on preclinical pharmacokinetics in rats utilized an RP-HPLC method to analyze asenapine maleate in plasma and tissue. bioanalysis-zone.comnih.gov The drug was extracted using a liquid-liquid extraction technique and analyzed with a mobile phase of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (65:35% v/v). bioanalysis-zone.comnih.gov This method demonstrated good linearity in the concentration range of 10–500 ng/ml, with a recovery rate of 83–102%. bioanalysis-zone.comnih.gov

Another RP-HPLC method was developed and validated for determining asenapine maleate in dissolution media, which is applicable to in vitro release studies from co-crystals. mdpi.com This method used a C18 column and a mobile phase of 20 mM phosphate buffer (pH 3.0) with 0.1% v/v triethylamine (B128534) and acetonitrile (80:20% v/v). mdpi.com The method was found to be linear in the range of 0.1–14 µg/mL. mdpi.comresearchgate.net

For the quantification of asenapine maleate in bulk and buccal dosage forms, an RP-HPLC method was developed using an Inertsil ODS 3V column. ijpsr.com The mobile phase consisted of acetonitrile and Milli-Q water (550:450 mL) with 1 mL of orthophosphoric acid, at a flow rate of 1.5 mL/min. ijpsr.com This method was linear over a concentration range of 50 ppm to 75 ppm. ijpsr.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS has been employed for the analysis of asenapine in postmortem samples. nih.govresearchgate.net One such method involved a basic, liquid-liquid extraction procedure for the detection and quantification of asenapine. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For the determination of asenapine and its inactive metabolites in human plasma, a highly selective and sensitive LC-MS/MS assay was developed. nih.gov This method utilized a straightforward liquid-liquid extraction procedure and was successfully applied in a bioequivalence study. nih.gov

Table 1: HPLC Methods for Asenapine Maleate Analysis

Parameter Method 1 (Preclinical PK) bioanalysis-zone.comnih.gov Method 2 (Dissolution Media) mdpi.com Method 3 (Bulk/Buccal Form) ijpsr.com
Column Not specified Hyperclone BDS C18 Inertsil ODS 3V
Mobile Phase Phosphate buffer (pH 3.0) & Acetonitrile (65:35) 20 mM Phosphate buffer (pH 3.0) with 0.1% TEA & Acetonitrile (80:20) Acetonitrile, Milli-Q water (550:450) & 1mL OPA
Flow Rate Not specified 1 mL/min 1.5 mL/min
Detection Not specified UV at 230 nm UV at 270 nm
Linear Range 10–500 ng/ml 0.1–14 µg/mL 50–75 ppm
Retention Time Not specified 7.6 min 4.9 min

Spectroscopic Methods for Characterization

UV spectrophotometry is a common spectroscopic method used for the characterization and quantification of asenapine maleate.

One study developed a UV spectrophotometric method for the estimation of asenapine maleate in bulk and pharmaceutical formulations. derpharmachemica.com Using methanol (B129727) as a solvent, the maximum absorbance was found at 270 nm. derpharmachemica.com The method was linear over a concentration range of 10-60 µg/ml. derpharmachemica.com

Another UV spectrophotometric method was developed using 0.1 N HCl as the solvent, with a maximum absorbance at 269 nm. ijmca.com This method also demonstrated linearity in the concentration range of 10-60 μg/mL. ijmca.com

Table 2: UV Spectrophotometric Methods for Asenapine Maleate

Parameter Method 1 derpharmachemica.com Method 2 ijmca.com
Solvent Methanol 0.1 N HCl
λmax 270 nm 269 nm
Linear Range 10-60 µg/ml 10-60 µg/mL
Correlation Coefficient (r²) 0.9997 0.999

Development and Validation of Research Assays for Asenapine Maleate

The development and validation of research assays for asenapine maleate are performed in accordance with International Conference on Harmonisation (ICH) guidelines. mdpi.comijpsr.comderpharmachemica.comresearchgate.net This ensures the reliability and accuracy of the analytical methods.

Specificity: The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present. In HPLC methods for asenapine maleate, specificity is demonstrated by the absence of interference from excipients or co-formers at the retention time of the drug. mdpi.comijpsr.com

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

For a UV spectrophotometric method, the LOD and LOQ for asenapine maleate were found to be 1.40 µg/ml and 4.26 µg/ml, respectively. derpharmachemica.com

Another RP-UFLC method reported an LOD of 1.143 µg/mL and an LOQ of 3.46 µg/mL. scholarsresearchlibrary.com

An RP-HPLC method for determination in dissolution media had a lower limit of quantitation (LLOQ) of 25.03 ng/mL. mdpi.com

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined through recovery studies.

For a UV spectrophotometric method, recovery was between 98-101.2%. derpharmachemica.com

An RP-HPLC method for bulk and buccal forms showed an accuracy of 100.8%. ijpsr.com

In another study, recovery was in the range of 96.23% to 100.85%. scholarsresearchlibrary.com

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

In a UV spectrophotometric method, the RSD for intraday and interday precision was found to be less than 2%. derpharmachemica.com

An RP-HPLC method reported a precision of 0.25% RSD. ijpsr.com

Advanced Research Applications and Methodological Considerations

Utilization in Neuropharmacological Tool Development

Pentiapine (B1212039) maleate (B1232345) has been instrumental as a research tool for elucidating the role of presynaptic dopamine (B1211576) release in complex behaviors and the mechanism of action of other psychoactive substances. Its ability to decrease dopamine release without the confounding factor of receptor blockade allows for a more precise investigation of dopamine's function. nih.gov

Research has shown that Pentiapine maleate can dose-dependently reduce motor activity in mice. nih.gov Furthermore, it has been effectively used to counteract the hyperactivity induced by morphine, indicating its potential to modulate opioid-related dopaminergic activity. nih.gov In studies involving psychostimulants, this compound has been shown to attenuate the discriminative stimulus produced by d-amphetamine in rats, providing further evidence for its dopamine-inhibiting effects. nih.gov This makes it a critical tool for studying the dopaminergic mediation of psychostimulant effects.

The compound's utility extends to research on the rewarding effects of drugs of abuse. By inhibiting dopamine release, this compound has been observed to block the establishment of conditioned place preferences (CPP) for substances like cocaine and MDMA. nih.gov This highlights the critical role of dopamine release in the rewarding properties of these drugs and establishes this compound as a key pharmacological tool for addiction research.

Integration into Drug Discovery Pipelines for Central Nervous System Disorders

This compound's profile as an atypical antipsychotic candidate that selectively modulates dopamine release positions it as a compound of interest for drug discovery pipelines targeting central nervous system (CNS) disorders. nih.gov The development of drugs for CNS disorders is a complex process that involves identifying novel mechanisms to treat conditions like schizophrenia, which is characterized by dysregulated dopaminergic activity.

The unique mechanism of this compound, which differs from traditional antipsychotics that primarily act as D2 receptor antagonists, offers a potential alternative therapeutic strategy. By reducing dopamine release, it may be possible to achieve antipsychotic efficacy with a different side effect profile. nih.gov For instance, its lack of direct D2 receptor occupancy could theoretically reduce the risk of extrapyramidal symptoms commonly associated with older antipsychotics.

While preclinical studies have demonstrated its potential, the extent of this compound's integration into full-scale drug discovery pipelines for various CNS disorders is not extensively detailed in publicly available research. Its primary role appears to be in the preclinical and investigational stages, where it serves as a proof-of-concept for the therapeutic potential of dopamine release inhibitors.

Innovative Experimental Designs for Studying Dopaminergic Regulation

The study of this compound has involved several innovative experimental designs that have contributed to a deeper understanding of dopaminergic regulation. A prominent methodology used in this research is the conditioned place preference (CPP) test. This behavioral paradigm is used to assess the rewarding or aversive properties of a drug. In studies with this compound, it has been demonstrated that the compound can produce a conditioned place aversion on its own at certain doses. nih.gov More significantly, it has been used to block the rewarding effects of other drugs, such as morphine, cocaine, and MDMA, thereby preventing the formation of a conditioned place preference for these substances. nih.govplos.orgplos.org

Another key experimental design is the drug discrimination paradigm . In these studies, animals are trained to recognize the subjective effects of a specific drug. Research has shown that this compound can block the ability of rats to recognize the stimulus of d-amphetamine, indicating that it interferes with the dopamine-mediated subjective effects of the psychostimulant. nih.gov This provides a powerful method for investigating the neurochemical basis of drug perception and the mechanism of action of novel compounds.

Furthermore, studies have combined behavioral assessments with neurochemical analyses. For example, research on the effects of this compound on MDMA-induced CPP also involved the analysis of brain monoamines. plos.orgplos.orgnih.gov These studies revealed that the blockade of CPP acquisition by this compound was associated with an increase in striatal dopamine concentration and a decrease in its metabolites, providing a direct link between its behavioral effects and its impact on dopaminergic turnover. plos.orgplos.org

Research Findings on this compound (CGS 10746B)

Experimental ModelKey FindingsReference
Mice Dose-dependently reduces spontaneous motor activity and morphine-induced hyperactivity. nih.gov
Rats (Drug Discrimination) Dose-responsively antagonized the discriminative stimulus of d-amphetamine. Also antagonized the generalization of cathinone (B1664624) and significantly reduced the effects of cocaine. nih.gov
Rats (Conditioned Place Preference) Blocked the establishment of a conditioned place preference for both MDMA and cocaine. nih.gov
Rats (Conditioned Place Aversion) Produced a conditioned place aversion at doses of 1.25 mg/kg and higher. Suppressed locomotor activity at doses of 5.0 mg/kg and higher. nih.gov
Adolescent Mice (Conditioned Place Preference & Neurochemistry) A high dose (10 mg/kg) blocked the acquisition of MDMA-induced CPP. This was accompanied by an increase in striatal dopamine concentration. plos.orgplos.org

Future Research Trajectories and Unexplored Domains

Investigation of Novel Pharmacological Targets Modulated by Pentiapine (B1212039) Maleate (B1232345)

The foundational step in understanding any novel psychoactive compound is the characterization of its pharmacological binding profile. Future research must initiate with comprehensive in vitro screening of Pentiapine maleate against a wide array of central nervous system receptors, transporters, and enzymes. This would identify its primary and secondary pharmacological targets. Key areas of investigation would include, but not be limited to, its affinity for dopamine (B1211576), serotonin (B10506), norepinephrine, histamine (B1213489), and muscarinic acetylcholine (B1216132) receptor subtypes. The discovery of high affinity for previously underexplored or novel targets could open up entirely new avenues for therapeutic intervention in psychiatric disorders.

Elucidation of Signaling Pathways Beyond Dopaminergic Systems

Following the identification of its pharmacological targets, the next critical research trajectory would be to elucidate the intracellular signaling pathways modulated by this compound. While antagonism at the dopamine D2 receptor is a hallmark of antipsychotic action, the therapeutic efficacy and side-effect profiles of atypical antipsychotics are heavily influenced by their engagement with other signaling cascades. Future studies would need to employ cell-based assays to investigate the downstream effects of this compound on key second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP), phosphoinositide turnover, and calcium mobilization, particularly in response to its interaction with non-dopaminergic receptors like those for serotonin and other neurotransmitters.

Comparative Studies with Other Atypical Antipsychotic Candidates in Preclinical Models

Once a basic pharmacological and signaling profile is established, the efficacy of this compound would need to be benchmarked against existing atypical antipsychotics in established preclinical models of psychosis and other psychiatric conditions. These studies would involve animal models that assess effects on behaviors analogous to the positive, negative, and cognitive symptoms of schizophrenia. Comparing the behavioral and neurochemical effects of this compound to compounds like olanzapine, risperidone, and aripiprazole (B633) would be essential to determine its potential advantages or unique therapeutic properties.

Potential Role in Understanding Neurobiological Mechanisms of Psychiatric Conditions

Should this compound exhibit a unique pharmacological or behavioral profile, it could serve as a valuable research tool for probing the neurobiological underpinnings of psychiatric illnesses. For instance, if it demonstrates potent activity at a less-common receptor subtype while still exerting antipsychotic-like effects, it could help to validate that receptor's role in the pathophysiology of psychosis. Future research could then leverage this compound to explore specific neural circuits and molecular mechanisms that are currently not well understood.

Development of Advanced In Vitro Models for this compound Research

To facilitate high-throughput screening and more nuanced mechanistic studies, the development of advanced in vitro models would be a crucial future direction. This could include the use of induced pluripotent stem cell (iPSC)-derived neurons from patients with psychiatric disorders to create more disease-relevant cellular models. Additionally, three-dimensional (3D) organoid cultures or "brain-on-a-chip" technologies could provide a more physiologically relevant context to study the effects of this compound on neuronal networks and synaptic function, offering a bridge between traditional cell culture and in vivo animal models.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Pentiapine maleate in academic research?

  • Methodological Answer : Synthesis should follow reproducible protocols, including step-by-step reaction conditions (e.g., temperature, catalysts, solvent systems). Characterization requires validated techniques such as NMR (for structural confirmation), HPLC (purity assessment), and mass spectrometry (molecular weight verification). Ensure compliance with journal standards for reporting experimental details, such as avoiding redundant data in text and tables .

Q. How should researchers design in-vitro pharmacological studies to assess this compound’s efficacy?

  • Methodological Answer : Use PICOT (Population, Intervention, Comparison, Outcome, Time) framework to structure hypotheses. For example:

  • Population: Specific cell lines (e.g., neuronal models for CNS activity).
  • Intervention: Dose-response assays with this compound.
  • Comparison: Positive/negative controls (e.g., existing antipsychotics).
  • Outcome: Quantitative metrics (e.g., IC₅₀ values, receptor binding affinity).
  • Time: Exposure duration aligned with pharmacokinetic profiles.
    Include statistical power analysis to determine sample size .

Q. What methodologies are essential for evaluating the chemical stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using ICH guidelines (e.g., Q1A). Parameters include temperature (40°C), humidity (75% RH), and light exposure. Analytical methods like forced degradation (acid/base hydrolysis, oxidative stress) paired with HPLC-UV or LC-MS monitor degradation products. Report deviations from ideal conditions and correlate with shelf-life predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions between in-vitro and in-vivo efficacy data for this compound?

  • Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., bioavailability differences, metabolic pathways). Validate findings using interspecies pharmacokinetic modeling (e.g., PBPK) and replicate experiments with adjusted dosing regimens. Cross-reference discrepancies with literature to distinguish compound-specific vs. model-specific limitations .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound formulations?

  • Methodological Answer : Employ hyphenated techniques like UPLC-QTOF-MS for high-resolution impurity profiling. Validate methods per ICH Q2(R1) guidelines, including LOD/LOQ determination and recovery studies. For structural elucidation of unknown impurities, use NMR spectroscopy or X-ray crystallography .

Q. How can researchers optimize this compound’s environmental sustainability profile during synthesis?

  • Methodological Answer : Adopt green chemistry principles, such as using bioengineered microorganisms (e.g., E. coli strains modified for maleate production) to replace traditional chemical synthesis. Evaluate solvent recovery systems and waste-to-resource conversion (e.g., biomass-derived precursors). Align with UN Sustainable Development Goals by reducing carbon footprint .

Q. What statistical approaches are recommended for analyzing synergistic effects of this compound in combination therapies?

  • Methodological Answer : Use response surface methodology (RSM) or Chou-Talalay’s combination index (CI) to quantify synergy. Validate with isobolographic analysis and Bayesian hierarchical models to account for inter-experiment variability. Ensure raw data transparency by depositing datasets in public repositories .

Data Presentation and Reproducibility

Q. How should researchers present contradictory spectral data (e.g., NMR shifts) for this compound in publications?

  • Methodological Answer : Provide raw spectral files as supplementary material. Annotate discrepancies with potential explanations (e.g., solvent polarity, temperature drift). Use tables to compare observed vs. literature values, citing authoritative databases (e.g., PubChem, ChemSpider) .

Q. What strategies ensure reproducibility of this compound’s pharmacological assays across labs?

  • Methodological Answer : Standardize protocols using SOPs validated by inter-laboratory studies. Include detailed reagent sourcing (e.g., catalog numbers for cell lines, solvents) and equipment calibration records. Publish negative controls and outlier analyses to contextualize variability .

Table: Recommended Analytical Techniques for this compound Research

Parameter Technique Key Metrics References
Purity AssessmentHPLC-UV/DADRetention time, peak area %
Structural Confirmation¹H/¹³C NMRChemical shifts, coupling constants
Trace Impurity ProfilingUPLC-QTOF-MSAccurate mass, fragmentation patterns
Stability MonitoringForced Degradation + LC-MSDegradation products, mass balance
Synergy QuantificationChou-Talalay Combination IndexCI < 1 (synergy), CI > 1 (antagonism)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.